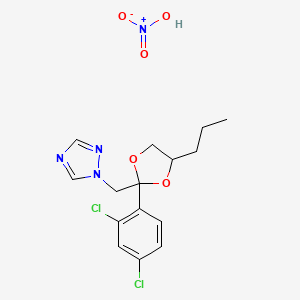

Propiconazole nitrate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

60207-91-2 |

|---|---|

Molecular Formula |

C15H18Cl2N4O5 |

Molecular Weight |

405.2 g/mol |

IUPAC Name |

1-[[2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole;nitric acid |

InChI |

InChI=1S/C15H17Cl2N3O2.HNO3/c1-2-3-12-7-21-15(22-12,8-20-10-18-9-19-20)13-5-4-11(16)6-14(13)17;2-1(3)4/h4-6,9-10,12H,2-3,7-8H2,1H3;(H,2,3,4) |

InChI Key |

OHCCKHXQYTUYED-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl.[N+](=O)(O)[O-] |

Origin of Product |

United States |

Synthesis and Chemical Derivatization of Propiconazole Nitrate

Synthetic Pathways for Propiconazole (B1679638) Precursors

The industrial synthesis of propiconazole is a multi-step process that begins with the formation of a dioxolane ring, followed by halogenation and subsequent condensation with a triazole moiety.

Cyclization of 2,4-dichloroacetophenone and 1,2-pentanediol

The initial step in propiconazole synthesis involves the cyclization (or ketalization) of 2,4-dichloroacetophenone with 1,2-pentanediol. acs.orgnih.govjmcs.org.mx This reaction forms the core 1,3-dioxolane (B20135) structure. The reaction is typically carried out under reflux conditions, with one patent describing the process at approximately 86°C for about 10 hours. nih.gov Another method involves heating the reactants in toluene (B28343) with a catalyst like p-toluenesulfonic acid and continuously removing the water formed during the reaction to drive the equilibrium towards the product, 2-(2,4-dichlorophenyl)-2-methyl-4-propyl-1,3-dioxolane. researchgate.net

Bromination to form 2-bromomethyl-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane

Following the cyclization, the methyl group on the dioxolane ring undergoes radical bromination to introduce a bromine atom, yielding the key intermediate, 2-bromomethyl-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane. jmcs.org.mxscielo.org.mx This intermediate is also known as propiconazole bromide. tandfonline.com The bromination can be performed using elemental bromine. scielo.org.mx One patented method describes a two-step addition of bromine to control the reaction, which they claim improves the yield of the desired monobrominated product to over 97%. google.com The reaction can be conducted without a solvent at temperatures between 15–60°C. google.com

Condensation with 1,2,4-triazole (B32235)

The final step in the synthesis of propiconazole is the nucleophilic substitution of the bromine atom with 1,2,4-triazole. jmcs.org.mx This condensation reaction is typically carried out by reacting 2-bromomethyl-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane with a salt of 1,2,4-triazole, such as the sodium or potassium salt. acs.orgnih.govjmcs.org.mx Solvents like dimethylformamide or pyrrolidone are often used, and the reaction is conducted at elevated temperatures, for instance, between 150-155°C. nih.govjmcs.org.mx

Application of solid heteropolyacid catalysts in cyclization reactions

To enhance the efficiency and environmental profile of the synthesis, solid heteropolyacid catalysts have been employed in the initial cyclization step. acs.orgnih.gov These catalysts, such as H₃PW₁₂O₄₀/SiO₂, are noted for their strong Brønsted acidity, approaching superacid levels, and their ability to be used in substoichiometric amounts and be recycled. acs.orgresearchgate.netagrogreat.com The use of these solid catalysts can reduce the formation of impurities and minimize waste compared to traditional homogeneous acid catalysts. acs.orginternationalscholarsjournals.com

Methods for Synthesizing Propiconazole Nitrate (B79036) and Protonated Propiconazole

Propiconazole can be converted to its nitrate salt, which often involves the protonation of one of the nitrogen atoms in the triazole ring.

Propiconazole nitrate (NO₃PCZ) is synthesized by treating propiconazole with an acidic nitrating agent. researchgate.netresearchgate.net A described method involves using a mixture of nitric acid and acetic acid in a 1:3 molar ratio in a chloroform (B151607) solvent at room temperature for 18 hours. nih.govresearchgate.net The resulting product is a crystalline, white powder with a melting point of approximately 133.5°C. researchgate.net It exhibits high solubility in organic solvents like ethanol, methanol (B129727), and DMSO, but has very low solubility in water. researchgate.net

The formation of this compound results in a protonated form of the propiconazole molecule (PCZH+). nih.govscielo.org.mx Spectroscopic analysis, including ¹H NMR, shows a significant deshielding of the H₃ and H₅ protons of the triazole ring, which confirms the formation of the ammonium (B1175870) ion within the ring. researchgate.net ESI-MS analysis further confirms the successful nitration, revealing the protonated this compound ion. researchgate.netnih.gov Studies indicate that at a pH below 3.1, both the neutral and protonated forms of propiconazole are present, while above this pH, the neutral form predominates. google.com Theoretical studies suggest that the most likely site of protonation on the triazole ring is the iminic nitrogen atom.

| Property | Value | Source |

| Compound | This compound (NO₃PCZ) | researchgate.net |

| Appearance | Crystalline, white powder | researchgate.net |

| Melting Point | ~133.5 °C | researchgate.net |

| Solubility | High in ethanol, methanol, DMSO; Very low in water | researchgate.net |

| Synthesis Method | Treatment of propiconazole with a mixture of nitric and acetic acid (1:3) in chloroform | nih.govresearchgate.net |

| Confirmation | ¹H NMR, ESI-MS | researchgate.net |

Novel Chemical Modifications and Formulations

To improve the physicochemical properties and efficacy of propiconazole, various novel chemical modifications and advanced formulations have been developed. These include the formation of co-crystals, metal complexes, and encapsulation into polymeric systems.

Co-crystals: The formation of co-crystals, which are crystalline structures composed of two or more different molecules in the same crystal lattice, is a strategy to modify the physical properties of an active ingredient. nih.gov Propiconazole has been successfully co-crystallized with various co-formers, including carboxylic acids (such as oxalic acid and tartaric acid), 2,2′-dihydroxy-1,1′-dinaphthalene, and D-ribose. google.comnih.gov These co-crystals can exhibit different melting points compared to the original propiconazole. nih.gov For example, a patent describes the preparation of a propiconazole-4,4'-dihydroxybiphenyl co-crystal by reacting the two components in ethanol. google.com The formation of these co-crystals can be achieved through methods like grinding, microwave irradiation, or solution crystallization. google.com

Metal Complexes: Propiconazole can act as a ligand to form coordination complexes with various metal ions. Novel complexes with divalent metals such as Zinc (Zn(II)), Copper (Cu(II)), Cobalt (Co(II)), Nickel (Ni(II)), and Manganese (Mn(II)) have been synthesized and characterized. acs.orgnih.govresearchgate.net These complexes can exhibit controlled-release properties, with studies showing that it can take between 40 to 120 hours to release 85% of the propiconazole ligand in water. researchgate.net The synthesis typically involves reacting a bivalent metal salt with the cis- or trans-racemate of propiconazole. acs.orgnih.gov

| Metal Ion | Example Complex Formula | Release Characteristic | Source |

| Zinc (II) | Zn(L)₂Cl₂ | Controlled Release | researchgate.net |

| Copper (II) | Cu(L)₂Cl₂ | Controlled Release | researchgate.net |

| Cobalt (II) | Co(L)₂Cl₂ | Controlled Release | researchgate.net |

| Nickel (II) | Ni(L)₄Cl₂ | Controlled Release | researchgate.net |

| Manganese (II) | Mn(L)₄Cl₂ | Controlled Release | researchgate.net |

| (L = Propiconazole) |

Nanoencapsulation and Microencapsulation: To achieve controlled release and protect the active ingredient, propiconazole has been encapsulated within polymeric matrices. Nanoencapsulation has been achieved using biodegradable polymers like polylactic acid (PLA) and poly(lactic-co-glycolic) acid (PLGA) through the emulsification and solvent evaporation technique. researchgate.netscielo.org.mx These nanoformulations can prolong the availability of the fungicide. scielo.org.mx For instance, one study found that nanoencapsulated propiconazole took nearly twice as long to release the same percentage of the active ingredient compared to a commercial formulation. scielo.org.mx Microencapsulation of propiconazole has also been explored using materials like melamine-formaldehyde polymers.

Other Formulations: Other novel formulations of propiconazole have been developed to improve its application and reduce environmental impact. These include effervescent tablets, which are composed of the active ingredient, a carrier, an acid source, and a carbon dioxide source, offering a convenient and less polluting application method. google.com Additionally, gel-based formulations of this compound have been prepared using various ointment bases for potential topical applications. google.com

Conversion into Ionic Liquid Salts

Propiconazole can be converted into ionic liquid salts, a process that modifies its physical properties and can create new application possibilities. medchemexpress.com This transformation is typically achieved through a one-step protonation reaction where propiconazole, acting as a Brønsted-Lowry base, is reacted with an organic or inorganic acid. medchemexpress.comcaymanchem.com This reaction results in the formation of a salt where the propiconazole molecule is the cation and the conjugate base of the acid is the anion. medchemexpress.com

The synthesis of these ionic liquids is generally straightforward. For instance, propiconazole can be reacted with various acids, including those with herbicidal properties such as 2,4-dichlorophenoxyacetic acid (2,4-D), 2-(4-chloro-2-methylphenoxy)propanoic acid (MCPP), and dicamba. caymanchem.com The reaction is typically conducted in a solvent like methanol or chloroform. caymanchem.com The reaction time is dependent on the strength of the acid used; strong acids with a pKa value of 2 or less react in approximately 15-20 minutes, while weaker acids with a pKa greater than 2 may require 40-45 minutes for the reaction to complete. medchemexpress.com After the reaction, the solvent is evaporated, and the resulting ionic liquid salt is dried. medchemexpress.comcaymanchem.com

While this compound itself is a salt, the resulting product from the reaction of propiconazole with nitric acid is a solid with a melting point of around 133.5 °C and is not characterized as an ionic liquid under the conventional definition of having a melting point below 100 °C. medchemexpress.com However, the propiconazole cation formed in this reaction is the basis for forming a wide array of ionic liquids when combined with different anions. caymanchem.com The resulting ionic liquids based on the propiconazole cation have been shown to be soluble in solvents such as acetone, dichloromethane, and low molecular weight alcohols, while being insoluble in hexane (B92381) and water. medchemexpress.com

Deuterium-labeled this compound (Propiconazole-d3 nitrate) Synthesis

Deuterium-labeled this compound, specifically Propiconazole-d3 nitrate, is a crucial analytical standard used for the quantification of propiconazole in various samples through isotope dilution mass spectrometry. medchemexpress.comcaymanchem.com While this labeled compound is commercially available, detailed synthetic protocols are not extensively published in publicly accessible scientific literature. medchemexpress.com

The formal name of the compound, 1-((2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl-4,5,5-d3)methyl)-1H-1,2,4-triazole, mononitrate, indicates that the three deuterium (B1214612) atoms are located on the 1,3-dioxolane ring of the propiconazole molecule. caymanchem.com This specific placement of the deuterium labels suggests that their introduction would occur during the synthesis of the propiconazole molecule itself, prior to the final nitration step.

The general synthesis of propiconazole involves the cyclization of 2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane from 2-bromo-2'-(2,4-dichlorophenyl)acetophenone and 1,2-pentanediol, followed by reaction with 1,2,4-triazole. google.comgoogle.com It is hypothesized that a deuterated version of a precursor, likely a deuterated form of 1,2-pentanediol, would be used in the initial cyclization step to produce the deuterium-labeled propiconazole backbone.

Once the deuterium-labeled propiconazole (propiconazole-d3) is synthesized, the final step would be its conversion to the nitrate salt. This is achieved through a reaction with a nitrating agent. For the non-labeled compound, this involves treating propiconazole with a mixture of nitric acid and acetic acid in a solvent like chloroform. medchemexpress.com A similar procedure would be applied to the deuterium-labeled propiconazole to yield Propiconazole-d3 nitrate. The final product is a stable, isotopically enriched version of this compound, essential for its role as an internal standard in analytical chemistry. medchemexpress.comcaymanchem.com

This compound: A Detailed Examination of its Fungal Interactions

This compound is a triazole-based chemical compound recognized for its potent fungistatic properties. This article explores the specific biochemical and cellular mechanisms through which this compound exerts its effects on fungal organisms, focusing on its well-established role in disrupting ergosterol (B1671047) biosynthesis and inducing cellular stress responses. The information presented is based on detailed research findings in the field of mycology and agricultural science.

Antifungal Activity and Biological Evaluation

In-vitro Antifungal Spectrum

Propiconazole (B1679638) nitrate (B79036) has demonstrated significant in-vitro antifungal activity against a range of fungal pathogens, with a particular research focus on various Candida species. researchgate.net These species are common causes of fungal infections in humans. Studies have shown that propiconazole nitrate is effective against clinical isolates of Candida albicans, as well as non-albicans species such as C. krusei, C. kefyr, C. glabrata, and C. tropicalis. researchgate.net The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, have been reported to be in the range of 0.125 to 32 µg/ml for this compound against these Candida strains. researchgate.net This demonstrates a potent antifungal effect across a clinically relevant spectrum of yeasts.

Comparative Efficacy with Propiconazole

A key driver for the research into this compound is its enhanced biological activity compared to the parent propiconazole molecule. Preliminary pharmacological studies have consistently shown that this compound and its inclusion complexes exhibit higher antifungal activities than the original propiconazole. nih.govnih.gov This increased efficacy suggests that the modification to the nitrate salt positively influences its interaction with the fungal target site or its penetration into the fungal cell. farmaciajournal.com Furthermore, some research suggests that the acute toxicity of the nitrate derivative, especially when formulated as an inclusion complex, may be lower than that of the pure or modified drug, highlighting its potential as a promising future therapeutic agent. nih.gov

Table 3: In-vitro Antifungal Activity of this compound against Candida Species

| Fungal Strain | MIC Range (µg/ml) | Inhibition Zone Diameters (mm) | Source(s) |

|---|---|---|---|

| Candida spp. (various clinical isolates) | 0.125 - 32 | 20 - 34 | researchgate.net |

| Candida albicans ATCC 10231 | Reported as susceptible | Not specified | |

| C. albicans (clinical isolates) | Reported as susceptible | Not specified | |

| C. krusei (clinical isolates) | Reported as susceptible | Not specified | |

| C. kefyr (clinical isolate) | Reported as susceptible | Not specified | |

| C. glabrata (clinical isolate) | Reported as susceptible | Not specified |

Metabolism and Environmental Fate of Propiconazole

Plant Metabolism and Translocation Dynamics

Propiconazole (B1679638) is designed to be absorbed by plants and moved throughout their vascular systems. agrogreat.com This systemic action ensures that the fungicide protects the entire plant, including new growth that emerges after application. agrogreat.comagrogreat.com Once applied, propiconazole is absorbed and translocated within the plant's tissues, including leaves, stems, and roots. agrogreat.com Studies have shown that following application, radiolabelled propiconazole residues can move to other parts of the crop. fao.org For instance, in sugarcane, after seed pieces were treated, radioactive residues were detected in the plants four weeks after germination, indicating translocation from the seed to the plant. fao.org Similarly, soil residues of propiconazole can be absorbed by rotational crops like peanuts, wheat, and corn, and then translocated throughout the plant, including the fruit. epa.gov The movement of propiconazole within the plant is believed to occur primarily through the xylem, which is responsible for water transport from the roots to the rest of the plant. apsnet.org However, there is limited evidence of significant movement through the phloem, which transports sugars and other organic nutrients. apsnet.org

The primary metabolic pathway for propiconazole in plants involves the hydroxylation of the n-propyl group attached to the dioxolane ring. epa.govregulations.gov This process primarily occurs at the alpha, beta, or gamma carbon positions of the n-propyl group. epa.gov Another significant metabolic process is the deketalization of the dioxolane ring, which leads to the formation of an alkanol metabolite. epa.gov The alkyl bridge connecting the phenyl and triazole rings can also be metabolized, resulting in the release of free 1H-1,2,4-triazole. epa.govregulations.gov

The metabolism of propiconazole has been observed to be qualitatively similar across various plant species, including peanuts, wheat, grapes, rice, celery, and carrots. epa.gov Although the parent propiconazole is effectively broken down, it can still be a major component of the total residue found in the edible parts of many crops for a considerable time after application. fao.org

Following hydroxylation, the resulting metabolites readily form conjugates with sugars. fao.orgepa.gov This conjugation is a common detoxification process in plants, which increases the water solubility of the metabolites and facilitates their storage in vacuoles. wisdomlib.org In wheat, for example, a significant portion of the total radioactive residue in forage and straw was identified as glucose and malonyl glucose conjugates of hydroxylated metabolites. epa.gov Similarly, in peanuts, hydroxylated derivatives of propiconazole are conjugated with sugars. epa.gov This conjugation process is an effective way for plants to handle the xenobiotic compound. fao.org

Several key metabolites of propiconazole have been identified in plants. The hydroxylation of the n-propyl group leads to the formation of β-hydroxy alcohol (CGA-118244) and γ-hydroxy alcohol (CGA-118245). fao.orgresearchgate.net The hydrolysis of the dioxolane ring results in the formation of the alkanol metabolite (CGA-91305). fao.orgepa.gov

These metabolites, along with the parent compound, constitute a significant portion of the residues found in various plant parts. For instance, in mature peanut stalks, unchanged parent propiconazole, alkanol CGA-91305, and isomers of β-hydroxy alcohol CGA-118244, along with their sugar conjugates, made up 44% of the total residue. fao.org In carrots, the most significant metabolites were identified as β-hydroxy alcohol CGA-118244 and alkanol CGA-91305. fao.org

| Metabolite Name | Metabolite Code | Formation Pathway | Crops where Identified |

|---|---|---|---|

| β-hydroxy alcohol | CGA-118244 | Hydroxylation of the n-propyl group | Peanuts, Wheat, Carrots, Rice fao.orgepa.govfao.org |

| γ-hydroxy alcohol | CGA-118245 | Hydroxylation of the n-propyl group | Wheat, Peanuts fao.orgfao.org |

| Alkanol | CGA-91305 | Deketalization of the dioxolane ring | Peanuts, Carrots, Wheat fao.orgepa.govfao.org |

A significant metabolic pathway for propiconazole involves the cleavage of the bridge between the phenyl and triazole rings, releasing free 1,2,4-triazole (B32235). regulations.govfao.org This free triazole is then readily conjugated with the amino acid serine to form triazolyl alanine (B10760859) (TA). epa.govregulations.govfao.org Triazolyl alanine can be further metabolized to triazolyl acetic acid (TAA) and triazolyl lactic acid (TLA). fao.orgfao.org These three metabolites—triazolyl alanine, triazolyl acetic acid, and triazolyl lactic acid—are considered common metabolites for triazole fungicides. epa.goveurl-pesticides.eueurl-pesticides.eu

These plant-specific metabolites are predominantly found in the grain of crops like wheat and rice, as well as in rotational crops. fao.org For example, in wheat grain, triazolyl acetic acid and triazolyl alanine were identified as two major fractions of the radioactivity. fao.org

The metabolic pathway of propiconazole in rotational crops is generally similar to that in the target crops, with the differences being more quantitative than qualitative. fao.orgepa.govfao.org However, metabolism tends to be more extensive in rotational crops. fao.orgfao.org

Influence on Plant Growth Regulation: Brassinosteroid Biosynthesis Pathway Interference

Propiconazole functions as a potent plant growth regulator by specifically inhibiting the biosynthesis of brassinosteroids (BRs), a class of steroidal phytohormones crucial for various aspects of plant development, including cell elongation and division. plos.orgbiorxiv.org This inhibitory action allows it to be used as an alternative to other known BR biosynthesis inhibitors, such as brassinazole. plos.org

The mechanism of interference involves the inhibition of cytochrome P450 monooxygenases, which are key enzymes in the BR biosynthetic pathway. biorxiv.org Research has identified the target site of propiconazole's action as the C22 and C23 side-chain hydroxylation steps that convert campestanol (B1668247) to teasterone. nih.gov Specifically, propiconazole has been shown to bind to the CYP90D1 enzyme, a critical component in this part of the pathway. researchgate.netnih.gov By blocking these steps, propiconazole induces a state of BR deficiency in plants. biorxiv.org This leads to observable phenotypes that mimic those of BR-deficient mutants, such as dwarfism, shortened internodes, reduced root and hypocotyl elongation, and dark green, compact leaves. plos.orgbiorxiv.orgscienceasia.org

Effects on Plant Physiological Responses to Nutrient Deficiencies (Nitrogen and Phosphorus)

Propiconazole significantly affects how plants respond to nutrient-limited conditions, particularly deficiencies in nitrogen (N) and phosphorus (P). Under normal circumstances, plants adapt to N and P deficiencies by modulating hormone levels and gene expression to enhance nutrient acquisition. scienceasia.org The expression of genes involved in brassinosteroid (BR) biosynthesis is typically induced during N and P shortages, highlighting the importance of this hormone pathway in stress response. scienceasia.org

By inhibiting BR biosynthesis, propiconazole curtails these adaptive responses. scienceasia.org In studies on rice (Oryza sativa L.), seedlings treated with propiconazole exhibited retarded growth under both nutrient-sufficient and nutrient-deficient conditions. scienceasia.org The treatment attenuated the expression of key N- and P-deficiency-responsive genes, suggesting that the inhibition of BR biosynthesis restrains the plant's ability to transcriptionally adapt to nutrient starvation. scienceasia.org Furthermore, propiconazole treatment was found to reduce a plant's root adaptation to N and P deficiencies, which is critical for exploring soil for these essential nutrients. scienceasia.org While N deficiency alone reduces root and shoot biomass, the addition of propiconazole exacerbates this growth retardation. scienceasia.org

Environmental Persistence and Degradation in Soil and Aquatic Systems

Aerobic and Anaerobic Metabolism Half-Lives in Soil and Water

The persistence of propiconazole in the environment is defined by its metabolic half-life, which varies significantly based on the environmental matrix (soil or water) and the presence of oxygen (aerobic or anaerobic conditions). Propiconazole is generally considered to be persistent in soil and stable in aqueous environments. centerforfoodsafety.org

In soil, the reported aerobic half-life (DT₅₀) ranges from 30 to 112 days, with many studies citing a range of 40 to 70 days in silty loam soil at 25°C. centerforfoodsafety.orgagropages.commdpi.comindofil.com Field tests have shown terrestrial half-lives of up to 214 days. amazonaws.com Under anaerobic conditions in soil, its persistence increases dramatically, with a reported half-life of 636 days. amazonaws.com

In aquatic systems, the aerobic half-life can range from 25 to 85 days. indofil.comguidechem.com However, some studies report a much longer aerobic aquatic metabolism half-life of 427 days. centerforfoodsafety.org Under anaerobic aquatic conditions, the half-life is similarly long, calculated at 363 days. centerforfoodsafety.orgepa.gov

Table 1: Metabolic Half-Life of Propiconazole in Environmental Systems

| Condition | Matrix | Half-Life (DT₅₀) | References |

| Aerobic | Soil | 30 - 112 days | mdpi.com |

| Soil (Field) | 214 days | amazonaws.com | |

| Water | 25 - 85 days | indofil.comguidechem.com | |

| Water (Aquatic Metabolism) | 427 days | centerforfoodsafety.org | |

| Anaerobic | Soil | 636 days | amazonaws.com |

| Water (Aquatic Metabolism) | 363 days | centerforfoodsafety.orgepa.gov |

Stability to Abiotic Hydrolysis and Photolysis in Environmental Matrices

Propiconazole demonstrates significant stability against abiotic degradation processes. It is stable to hydrolysis at environmentally relevant pH levels, showing no significant breakdown in water. centerforfoodsafety.orgguidechem.comnih.gov

The compound is also resistant to direct photolysis, as it does not absorb light at wavelengths greater than 290 nm, which is the range for direct degradation by sunlight. guidechem.comnih.govnih.gov However, propiconazole is susceptible to indirect photolysis, a process where other substances in the water, such as dissolved organic matter (DOM) and nitrate (B79036), absorb solar energy and produce reactive species that can degrade the fungicide. researchgate.net In natural waters containing such photosensitizers, the photolytic half-life of propiconazole was observed to be between 5 and 104 days, a significant decrease compared to its half-life of over 250 days in purified water under the same simulated solar conditions. researchgate.net

Degradation Pathways in Soil and Water: Hydroxylation of Propyl Side-Chain and Dioxolane Ring, and 1,2,4-Triazole Formation

The biodegradation of propiconazole in both soil and water proceeds through several key metabolic pathways. The primary routes of transformation involve enzymatic oxidation. mdpi.comepa.gov

A major degradation pathway is the hydroxylation of the n-propyl side-chain attached to the dioxolane ring. agropages.comindofil.comfao.org This results in the formation of alcohol metabolites. Another significant pathway involves the cleavage or hydrolysis of the dioxolane ring itself. agropages.comfao.org These initial transformations lead to a variety of intermediate metabolites. researchgate.netresearchgate.net

Ultimately, these degradation processes lead to the cleavage of the molecule, releasing the stable 1,2,4-triazole moiety. agropages.commdpi.comindofil.com This resulting compound, 1,2,4-triazole, is itself a persistent and mobile environmental metabolite. amazonaws.comnih.gov In plant systems, the hydroxylated metabolites of propiconazole are often further processed by conjugation with sugars, forming glucosides. agropages.comepa.gov

Microbial Interactions and Biodegradation of Propiconazole

Impact on Soil Microbiome Structure and Function

Propiconazole (B1679638) application significantly alters the delicate balance of the soil microbiome, leading to changes in microbial community composition and enzymatic activities crucial for soil health. nih.govresearchgate.net

Alterations in Bacterial and Fungal Community Diversity and Abundance

The application of propiconazole has been shown to cause significant disturbances in the distribution of microbial communities. nih.govresearchgate.net Studies have indicated that while lower concentrations of propiconazole (1.0 and 5.0 kg/ha ) might initially increase the growth of bacterial and fungal communities within the first week of incubation, extended application and higher concentrations tend to suppress soil microbes. mdpi.com In some cases, soil microbial communities disturbed by propiconazole application have shown recovery after 60 days. mdpi.comresearchgate.net However, other research suggests that the composition of microbial communities may not fully recover even after 75 days. mdpi.comresearchgate.net The fungicide has been observed to inhibit the growth of fungal cells, with the effect increasing significantly at concentrations higher than 50 mg/kg of soil. mdpi.com At a concentration of 800 mg/kg, a 75% inhibition of fungal cells was noted. mdpi.com Bacterial growth can also be significantly inhibited by propiconazole at concentrations of at least 200 mg/kg within the first week of application. mdpi.com

Changes in Relative Abundance of Specific Taxa (e.g., Proteobacteria, Planctomycetota, Acidobacteria, Ascomycota, Basidiomycota, Mortierellomycota)

Research has demonstrated that propiconazole treatment leads to notable shifts in the relative abundance of various bacterial and fungal taxa. nih.govresearchgate.net

Bacterial Community Shifts:

Proteobacteria: The relative abundance of this phylum has been observed to increase following propiconazole treatment. nih.govresearchgate.net

Planctomycetota: Similar to Proteobacteria, the relative abundance of Planctomycetota has been shown to increase in propiconazole-treated soil. nih.govresearchgate.net

Acidobacteria: In contrast, the relative abundance of Acidobacteria has been found to decrease after the application of propiconazole. nih.govresearchgate.net

Fungal Community Shifts:

Ascomycota: The abundance of this phylum has been shown to increase in soil treated with propiconazole. nih.govresearchgate.net Ascomycota are known to be involved in the decomposition of soil organic matter and play crucial roles in the nitrogen cycle and plant growth. frontiersin.org

Basidiomycota: Similar to Ascomycota, the abundance of Basidiomycota has also been observed to increase with propiconazole application. nih.govresearchgate.net This phylum is also a primary decomposer of organic matter and is important for mycorrhizal formation. frontiersin.org

Mortierellomycota: The relative abundance of this phylum has been found to be reduced in propiconazole-treated soil. nih.govresearchgate.net

Table 1: Impact of Propiconazole on Microbial Taxa Abundance

| Taxon | Kingdom | Phylum | Effect of Propiconazole | Reference |

|---|---|---|---|---|

| Proteobacteria | Bacteria | Proteobacteria | Increase | nih.gov, researchgate.net |

| Planctomycetota | Bacteria | Planctomycetota | Increase | nih.gov, researchgate.net |

| Acidobacteria | Bacteria | Acidobacteria | Decrease | nih.gov, researchgate.net |

| Ascomycota | Fungi | Ascomycota | Increase | nih.gov, researchgate.net |

| Basidiomycota | Fungi | Basidiomycota | Increase | nih.gov, researchgate.net |

| Mortierellomycota | Fungi | Mortierellomycota | Decrease | nih.gov, researchgate.net |

Upregulation of Carbon Degradation Pathways in Soil Bacteria

Functional profile analysis of bacterial communities in propiconazole-treated soil has revealed that the fungicide significantly affects bacterial cellular and metabolic pathways. nih.govresearchgate.net Notably, the carbon degradation pathway has been observed to be upregulated. nih.govresearchgate.net This upregulation suggests a microbial response aimed at the detoxification of the contaminant in the treated soil. nih.govresearchgate.net

Biodegradation by Specific Microbial Strains and Consortia

The ability of certain microorganisms to degrade propiconazole is a critical process in its environmental dissipation. Several bacterial strains with the capacity to break down this fungicide have been isolated and characterized.

Isolation and Characterization of Propiconazole-Degrading Bacteria (e.g., Pseudomonas putida, Klebsiella sp., Pseudomonas sp., Citrobacter sp.)

Several bacterial species have been identified for their ability to degrade propiconazole, often using it as a source of carbon and energy.

Pseudomonas putida : Strains of Pseudomonas putida isolated from the rhizosphere of tea plants have demonstrated the ability to biodegrade propiconazole. researchgate.netagriculturejournals.czdoaj.orgagriculturejournals.cz In laboratory settings, these strains have shown significant degradation capabilities, which can be enhanced by the presence of an additional carbon source like glucose. researchgate.netagriculturejournals.czdoaj.orgagriculturejournals.cz One particular strain, designated MPR 4, was able to degrade up to 72.8% of the propiconazole in a glucose-amended mineral salts medium within 24 hours. researchgate.netagriculturejournals.czagriculturejournals.cz Another strain, Pseudomonas aeruginosa PS-4, isolated from paddy soil, utilized up to 8 µg/L of propiconazole after 72 hours of incubation. researchgate.netscribd.com

Klebsiella sp. : Strains of Klebsiella have been isolated from contaminated agricultural soils and have been shown to use propiconazole as a sole source of carbon and energy. jmb.or.krnih.govnih.govresearchgate.net

Pseudomonas sp. : In addition to P. putida and P. aeruginosa, other species of Pseudomonas have also been identified as propiconazole degraders. jmb.or.krnih.govnih.gov These strains were isolated from agricultural soils with a history of fungicide application. jmb.or.krnih.govnih.gov

Citrobacter sp. : Strains of Citrobacter are another group of bacteria isolated from contaminated agricultural soils that have demonstrated the ability to degrade propiconazole. jmb.or.krnih.govnih.govresearchgate.netresearchgate.net

Other bacterial species, such as Burkholderia sp. strain BBK_9, have also been isolated from paddy soil and have shown the capability to degrade propiconazole, utilizing it as a sole carbon source. nih.gov

Table 2: Propiconazole-Degrading Bacterial Strains

| Bacterial Species | Source of Isolation | Degradation Conditions | Degradation Efficiency | Reference |

|---|---|---|---|---|

| Pseudomonas putida | Tea rhizosphere | In vitro, with glucose | Up to 72.8% in 24 hours | researchgate.net, agriculturejournals.cz, agriculturejournals.cz |

| Pseudomonas aeruginosa | Paddy soil | Mineral salt medium | 8 µg/L in 72 hours | researchgate.net, scribd.com |

| Klebsiella sp. | Contaminated agricultural soil | Mineral salt medium | Utilized as sole carbon source | jmb.or.kr, nih.gov, nih.gov |

| Pseudomonas sp. | Contaminated agricultural soil | Mineral salt medium | Utilized as sole carbon source | jmb.or.kr, nih.gov, nih.gov |

| Citrobacter sp. | Contaminated agricultural soil | Mineral salt medium | Utilized as sole carbon source | jmb.or.kr, nih.gov, nih.gov |

| Burkholderia sp. | Paddy soil | Mineral salt medium | 88.87% in 4 days | nih.gov |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Propiconazole |

| Propiconazole nitrate (B79036) |

| Glucose |

| 1,2,4-triazole (B32235) |

| 2,4-dichlorobenzoic acid |

| 1-chlorobenzene |

| Hexaconazole |

| Difenoconazole |

| Indole acetic acid |

| p-nitrophenol |

| Triadimefon |

| Tebuconazole |

| Fenpropimorph |

| Chlorothalonil |

| Cycloheximide |

| Streptomycin |

| Captan |

| Bronopol |

| Oxytetracycline |

| Cyproconazole |

| Metconazole |

| Triadimenol |

| Tetraconazole |

| Epoxiconazole |

| Myclobutanil |

| Kresoxim-methyl |

| Carbendazim |

| Fenvalerate |

| Fipronil |

| Thiobencarb |

| Azoxystrobin |

| Pyraclostrobin |

| Trifloxystrobin |

| Mandestrobin |

| Chlordecone |

| Endosulfan |

| Dimethoate |

| Hexachlorocyclohexane |

| Phenol |

| Catechol |

| 2-Aminobenzimidazole |

Elucidation of Bacterial Degradation Mechanisms (e.g., Cytochrome P450 Monooxygenase Involvement)

The breakdown of propiconazole in microbial systems is an area of active research, with studies pointing to specific enzymatic pathways responsible for its degradation. A key player in this process is the cytochrome P450 monooxygenase system.

Research has demonstrated that Pseudomonas aeruginosa utilizes cytochrome P450 monooxygenase for the degradation of propiconazole. researchgate.net The induction of this enzyme was observed in cultures of P. aeruginosa strain PS-4, providing evidence of its role in the breakdown of the fungicide. researchgate.net This enzymatic action primarily involves oxidation and hydrolysis, which are typical phase I metabolic reactions. researchgate.net In a study with the fungus Cunninghamella elegans, which serves as a microbial model for drug metabolism, cytochrome P450 was also identified as the principal enzyme system for propiconazole degradation, mainly through the hydroxylation and oxidation of the propyl group. researchgate.net

Nutritional Requirements for Microbial Biodegradation (e.g., Carbon and Nitrogen Sources)

The efficiency of microbial biodegradation of propiconazole can be significantly influenced by the availability of additional nutrients, particularly carbon and nitrogen sources. Several studies have shown that the presence of a co-substrate can enhance the degradation rate.

For instance, research on Pseudomonas putida isolated from tea rhizosphere demonstrated that the degradation of propiconazole was more efficient in a mineral salts medium amended with glucose compared to a medium with the fungicide as the sole carbon source. agriculturejournals.czresearchgate.netagriculturejournals.cz This suggests that the process of co-metabolism, where the microorganism utilizes a readily available carbon source for growth and energy while simultaneously degrading the more complex pesticide molecule, plays a crucial role. agriculturejournals.cz In one study, P. putida strain MPR 4 degraded 72.8% of propiconazole in the presence of glucose, whereas the efficiency dropped to 41.6% in its absence. researchgate.net

The type of nitrogen source also impacts the growth of propiconazole-degrading bacteria and, consequently, the degradation process. Among various nitrogen sources tested for Pseudomonas strains, ammonium (B1175870) nitrate was found to support maximum growth. agriculturejournals.czresearchgate.netagriculturejournals.cz The composition of the growth medium, including essential minerals like magnesium sulfate, potassium phosphate, and trace elements, is also a critical factor for supporting microbial activity. agriculturejournals.cz

Synergistic Effects of Microbial Co-cultures or Consortia on Biodegradation Rates

The use of microbial co-cultures or consortia, which consist of multiple microbial species, can lead to more effective and complete degradation of propiconazole compared to the use of single microbial strains. This is attributed to the synergistic interactions between the different microorganisms, where the metabolic activities of one species can complement those of another.

A consortium of different bacterial genera can exhibit a higher tolerance to pesticides and be more actively involved in their degradation. nih.gov For example, a synergistic combination of three bacterial isolates, identified as Klebsiella sp., Pseudomonas sp., and Citrobacter sp., demonstrated a high efficiency in degrading a mixture of triazole fungicides, including propiconazole. koreascience.kr This consortium achieved a degradation rate of 85.83% to 96.59% for the fungicides in a soil-plant system within 45 days. koreascience.kr

The enhanced degradation in a co-culture can be due to several factors. Different species may have different enzymatic capabilities, allowing them to sequentially break down the parent compound and its intermediate metabolites. This prevents the accumulation of potentially toxic intermediates that might inhibit the degradation process if only a single species were present. jmb.or.kr The interactions within a consortium can also lead to a more robust microbial community that is better able to adapt to the presence of the pesticide and other environmental stressors. nih.gov

Influence on Non-target Microbial Processes

While some microbes can degrade propiconazole, its presence in the environment can also have unintended consequences for other microbial populations and their functions. These non-target effects can alter important ecosystem processes.

Inhibition of Bacterial Denitrification in Groundwater Ecosystems

Propiconazole has been shown to inhibit bacterial denitrification in groundwater ecosystems. frontiersin.orgnih.govdntb.gov.ua Denitrification is a crucial microbial process that reduces nitrate and nitrite (B80452) to gaseous forms of nitrogen, playing a key role in nitrogen cycling and the removal of excess nitrates from water bodies.

In laboratory experiments using a microbial community from nitrate-contaminated groundwater, propiconazole at concentrations of 2 and 10 μg/L was found to inhibit denitrification by 29–38%. frontiersin.orgnih.govdntb.gov.ua The inhibitory effect was observed to specifically affect the reduction of nitrate to nitrite. frontiersin.orgnih.govdntb.gov.ua Interestingly, this inhibition did not appear to be due to a decrease in the abundance of denitrifying bacteria, as no significant changes were detected in the abundance of nitrate reductase genes (narG and napA). frontiersin.orgnih.govdntb.gov.ua This suggests that propiconazole may impact the activity of the denitrifying enzymes at the protein level rather than affecting the population size of the bacteria themselves. frontiersin.orgnih.govdntb.gov.ua

Impact on Microbial Metabolism (e.g., Acetate (B1210297) Uptake Inhibition)

Propiconazole can also interfere with the general metabolism of microbial communities. One notable effect is the inhibition of acetate uptake. frontiersin.orgnih.govresearchgate.net Acetate is a simple carbon source that can be readily utilized by many microorganisms for growth and energy.

Effects on Endophytic Bacterial Communities in Plants

Propiconazole, being a systemic fungicide, can be absorbed by plants and translocated to various tissues, where it can impact the communities of endophytic bacteria that reside within the plant. asm.orgnih.gov These endophytic communities play important roles in plant health and disease resistance.

Studies on tomato plants have shown that the application of propiconazole can have a negative influence on the abundance and diversity of the endophytic bacterial community. asm.orgnih.gov An inhibitory effect of propiconazole was observed on the growth of culturable endophytic bacteria. researchgate.netnih.gov For example, 72 hours after treatment, the endophytic population in control tomato plants was approximately 3.6 × 10³ CFU/g, while in plants treated with propiconazole, the population decreased to about 3.0 × 10² CFU/g. asm.orgnih.govasm.org

This reduction in the endophytic bacterial population can have consequences for the plant's susceptibility to diseases. asm.orgnih.gov Research has indicated that a decline in endophyte diversity due to propiconazole application can make plants more susceptible to pathogens. asm.orgnih.gov The fungicide was found to suppress the relative abundance of certain beneficial genera like Pseudomonas while enriching others such as Bacillus. nih.gov However, the impact can vary depending on the plant species, as another study on boxwood showed a more limited effect of propiconazole on its endophytic bacterial communities. nih.gov

Fungal Resistance Mechanisms to Triazole Fungicides Including Propiconazole

Molecular Mechanisms of Azole and DMI Fungicide Resistance

Resistance to azole fungicides in plant pathogenic fungi is primarily associated with modifications related to the target enzyme, sterol 14α-demethylase, which is encoded by the CYP51 gene. These modifications reduce the binding affinity of the fungicide to the enzyme or decrease the intracellular concentration of the active ingredient.

A prevalent mechanism of resistance to propiconazole (B1679638) and other DMI fungicides is the overexpression of the target CYP51 gene. Increased production of the 14α-demethylase enzyme means that a higher concentration of the fungicide is required to inhibit its activity and disrupt fungal cell membrane synthesis. This overexpression can be constitutive or induced upon exposure to the fungicide.

Several studies have documented the correlation between CYP51 overexpression and reduced sensitivity to DMIs.

In Rhizoctonia solani, propiconazole-resistant mutants showed substantially increased expression levels of the RsCYP51 gene compared to sensitive parental isolates. nih.gov

Exposure to propiconazole has been shown to induce the upregulation of the target gene ERG11 (a CYP51 ortholog) in the opportunistic human pathogen Cryptococcus neoformans, suggesting an adaptive response to the fungicide. nih.gov

In laboratory mutants of Fusarium oxysporum f. sp. niveum, highly resistant isolates exhibited a significant increase in the expression of the CYP51A gene, with expression levels being over four times higher than in sensitive isolates. mdpi.com

Studies on Mycosphaerella graminicola, the causal agent of Septoria leaf blotch in wheat, have also identified CYP51 overexpression as a contributing factor to the decreased sensitivity observed in field populations. cabidigitallibrary.orgresearchgate.net

In some fungal species, such as Botrytis cinerea, the expression of CYP51 can be significantly induced in resistant mutants when they are exposed to DMI fungicides. frontiersin.org

The table below summarizes research findings on the overexpression of the CYP51 gene as a resistance mechanism to DMI fungicides.

Table 1: Research Findings on CYP51 Overexpression and DMI Fungicide Resistance| Fungal Pathogen | Fungicide | Key Findings | Reference |

|---|---|---|---|

| Rhizoctonia solani | Propiconazole | Expression levels of RsCYP51 and efflux transporter genes increased substantially in resistant mutants. | nih.gov |

| Cryptococcus neoformans | Propiconazole | Propiconazole exposure can induce upregulation of the target gene ERG11. | nih.gov |

| Fusarium oxysporum f. sp. niveum | Prothioconazole | Highly resistant mutants showed a 4.28-fold increase in CYP51A gene expression compared to sensitive isolates. | mdpi.com |

| Botrytis cinerea | Pyrisoxazole | The expression level of CYP51 was significantly induced by the fungicide in resistant mutants. | frontiersin.org |

| Mycosphaerella graminicola | DMI fungicides | Overexpression of the CYP51 gene is one of the mechanisms contributing to reduced DMI sensitivity. | cabidigitallibrary.orgresearchgate.net |

The overexpression of the CYP51 gene is often driven by specific modifications in its promoter region. These modifications can enhance the binding of transcription factors, leading to increased gene expression.

Tandem Repeats: A well-documented mechanism involves the insertion of tandem repeats in the promoter of the CYP51 gene. These repeated sequences can act as transcriptional enhancers.

In Aspergillus fumigatus, two predominant resistance mechanisms, designated TR34/L98H and TR46/Y121F/T289A, involve a 34-base pair and a 46-base pair tandem repeat, respectively, within the cyp51A promoter. nih.gov These mechanisms are believed to have emerged in the environment due to the use of agricultural triazole fungicides. nih.gov The tandem repeats lead to the overexpression of the cyp51A gene, resulting in azole resistance. nih.gov

In the citrus pathogen Penicillium digitatum, a 126-base pair tandem repeat in the Cyp51A promoter acts as a transcriptional enhancer in DMI-resistant isolates. frontiersin.org

Insertions: Other types of insertions in the promoter region can also lead to CYP51 overexpression.

In Zymoseptoria tritici (formerly Mycosphaerella graminicola), a 120-base pair insertion in the promoter region of the Cyp51B gene is correlated with its overexpression in azole-resistant isolates. frontiersin.org

Insertions of varying lengths (46, 151, and 232 base pairs) in the promoter region of Cyp51B have been linked to its overexpression in Pyrenopeziza brassicae. frontiersin.org

Gene Amplification: Another mechanism that can lead to an increased amount of the target enzyme is the duplication of the chromosome carrying the CYP51 gene. In Cryptococcus neoformans, for instance, exposure to fluconazole (B54011) can induce the duplication of chromosome 1. nih.gov This chromosome contains not only the CYP51 gene but also AFR1, which encodes a major drug efflux pump, thereby simultaneously increasing the amount of the drug target and the capacity to expel the drug from the cell. nih.gov

Table 2: Promoter Modifications Leading to CYP51 Overexpression

| Fungal Pathogen | Modification Type | Description | Reference |

|---|---|---|---|

| Aspergillus fumigatus | Tandem Repeat | 34-bp (TR34) or 46-bp (TR46) tandem repeat in the cyp51A promoter. | nih.govnih.gov |

| Penicillium digitatum | Tandem Repeat | 126-bp tandem repeat in the Cyp51A promoter acts as a transcriptional enhancer. | frontiersin.org |

| Zymoseptoria tritici | Insertion | 120-bp insertion in the Cyp51B promoter region. | frontiersin.org |

| Pyrenopeziza brassicae | Insertion | Insertions of 46, 151, or 232 bp in the Cyp51B promoter region. | frontiersin.org |

| Cryptococcus neoformans | Aneuploidy | Duplication of chromosome 1, which contains the CYP51 gene. | nih.gov |

Strategies for Mitigating Fungicide Resistance Development in Target Pathogens

To preserve the efficacy of propiconazole and other DMI fungicides, it is essential to implement resistance management strategies that reduce the selection pressure on fungal populations. A proactive approach combining multiple tactics is the most effective way to delay the development of resistance.

Key strategies include:

Fungicide Mixtures: Using tank-mixes or pre-formulated mixtures of fungicides with different modes of action is a primary strategy. apsnet.org The combination of a high-risk (single-site) fungicide like propiconazole with a low-risk (multi-site) fungicide ensures that pathogens resistant to one active ingredient are controlled by the other. A synergistic combination of propiconazole and kresoxim-methyl, for example, was found to be highly effective against rice sheath blight. nih.gov

Fungicide Rotation: Alternating between fungicides with different modes of action for successive applications prevents the repeated selection for resistance to a single chemical class. It is crucial to rotate between different Fungicide Resistance Action Committee (FRAC) groups, not just different products with the same mode of action.

Integrated Pest Management (IPM): Combining chemical control with other management practices can reduce reliance on fungicides. This includes:

Crop Rotation: This can help reduce the pathogen inoculum in the soil. nih.gov

Sanitation: Removing infected plant debris can lower the amount of pathogen inoculum for the next season.

Adherence to Label Recommendations: Applying fungicides at the full recommended label rate is important. Using lower rates can expose the fungal population to sub-lethal doses, which may select for less sensitive individuals and accelerate the development of resistance. It is also important to respect the recommended number of applications per season.

Monitoring and Surveillance: Regular monitoring of pathogen populations for shifts in fungicide sensitivity can provide early warnings of resistance development. nih.gov This allows for timely adjustments to disease management programs.

By implementing these strategies, the selection pressure for resistance is diminished, helping to prolong the effective lifespan of valuable fungicides like propiconazole.

Compound Index

Advanced Formulation Science and Delivery Systems for Propiconazole Nitrate

Encapsulation and Complexation Technologies

The inherent hydrophobicity of propiconazole (B1679638) nitrate (B79036) presents a significant challenge to its bioavailability and therapeutic efficacy. To overcome this limitation, advanced formulation strategies involving encapsulation and complexation have been explored. These technologies aim to enhance the solubility, stability, and controlled release of the active compound.

Inclusion complexation with cyclodextrins (CDs) is a prominent strategy to improve the physicochemical properties of poorly soluble drugs like propiconazole nitrate. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, which allows them to encapsulate "guest" molecules, such as this compound, forming host-guest complexes.

Research has demonstrated the successful formation of a novel inclusion complex between this compound (PCZH-NO₃) and β-cyclodextrin (β-CD). nih.govnih.gov The preparation of this complex was achieved by treating propiconazole with an acidic nitrating agent to form the nitrate salt, which was then complexed with β-CD. nih.govnih.gov

Further studies have investigated the use of substituted β-cyclodextrins to potentially offer superior complexation efficiency and properties. Inclusion complexes of protonated this compound have been successfully prepared with three substituted derivatives: sulfobutylether-β-CD (SBE7-β-CD), sulfated-β-CD (β-CD-SNa), and monochlorotriazinyl-β-CD (MCT-β-CD), typically using the freeze-drying method. rsc.org The complexation with SBE7-β-CD, in particular, was noted for its high association constant and an inclusion efficiency approaching 100%. rsc.org

The formation and structure of these inclusion complexes have been rigorously confirmed through various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and 2D ROESY NMR studies are powerful tools for elucidating the host-guest interactions in solution. For the β-CD complex, ¹H-NMR spectra showed significant downfield shifts for the H₃ and H₅ protons located inside the β-CD cavity, as well as for protons on the triazolic ring of this compound. nih.govnih.gov This shifting indicates the insertion of the drug molecule into the cyclodextrin (B1172386) cavity. nih.gov 2D ROESY NMR experiments further confirmed the formation of inclusion complexes with substituted β-cyclodextrins by showing cross-peaks between the protons of this compound and the inner-cavity protons of the cyclodextrins, providing definitive evidence of their spatial proximity. rsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS has been effectively used to determine the stoichiometry of the complex. Analysis of the this compound:β-CD complex in the positive ion mode confirmed a 1:1 molar ratio between the host and guest molecules. nih.govnih.gov

Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to study the solid-state properties of the complexes. DSC studies demonstrated the formation of a new solid phase with different thermal properties compared to a simple physical mixture of this compound and the cyclodextrin, which is indicative of true inclusion complex formation. rsc.org TGA is also used to characterize the thermal stability and decomposition patterns of the newly formed complexes. nih.govnih.gov

| Analytical Technique | Key Findings | Reference |

|---|---|---|

| ¹H-NMR | Observed downfield shifts of protons inside the β-CD cavity (H₃, H₅, H₆) and on the triazolic ring of this compound, indicating inclusion. | nih.gov |

| 2D ROESY NMR | Confirmed host-guest inclusion through cross-peaks, demonstrating spatial proximity between this compound and substituted β-CDs. | rsc.org |

| ESI-MS | Established a 1:1 stoichiometry for the inclusion complex. | nih.govnih.gov |

| DSC | Showed the formation of a new solid phase with a unique thermal profile compared to physical mixtures, confirming complexation. | rsc.org |

| TGA | Used to analyze the thermal stability and decomposition of the formed complexes. | nih.govnih.gov |

Computational methods provide molecular-level insights into the complexation process. In silico docking and molecular dynamics (MD) simulations have been used to support experimental findings and predict the stability and orientation of the this compound molecule within the cyclodextrin cavity. rsc.org

MD simulations investigated the effects of cosolvents, such as dimethyl sulfoxide (B87167) (DMSO), on the stability of the this compound-β-CD complex. nih.gov These simulations revealed that DMSO has a strong affinity for the β-CD cavity and can displace water molecules, highlighting a competitive binding relationship between the cosolvent and the drug. nih.gov Potential of Mean Force (PMF) calculations showed that complex formation is most favorable at low DMSO concentrations (around 5% v/v) and that binding affinity decreases as the DMSO concentration rises, eventually leading to destabilization of the complex. nih.gov

Theoretical calculations of association constants have shown a consensus with experimentally measured values, confirming a higher binding affinity of this compound for sulfobutylether-β-cyclodextrin (SBE7-β-CD) compared to the unsubstituted β-CD. rsc.org This enhanced stability is attributed to additional interactions between the drug's dioxolanyl and triazolic rings and the functional groups on the modified cyclodextrin. rsc.org

A primary goal of forming inclusion complexes is to improve the biological activity of the drug. Preliminary pharmacological studies have shown that this compound and its inclusion complex with β-CD exhibit higher antifungal activities compared to the parent propiconazole compound. nih.govnih.gov The antifungal activity of complexes with substituted cyclodextrins was assessed on various Candida species and found to be similar across the different complexes. rsc.org This enhancement is often attributed to the improved solubility and bioavailability of the complexed drug, allowing for more effective interaction with fungal cells.

| Compound/Formulation | Observation | Reference |

|---|---|---|

| This compound (PN) | MIC values range from 0.125 – 32 µg/mL against clinical isolates of Candida spp. | farma.com.ro |

| PN-β-CD Inclusion Complex | Showed higher antifungal activity compared to the uncomplexed propiconazole analog. | nih.govnih.gov |

| PN Gels (1.5%) | Inhibition zone diameters range from 20 – 34 mm, depending on the Candida strain. | farma.com.ro |

Hydrophilic Gel and Topical Formulations

For localized fungal infections, topical application is preferred as it delivers a high concentration of the drug directly to the site of infection. Hydrophilic gels are excellent vehicles for topical delivery due to their favorable application properties.

Several studies have focused on the formulation and preparation of suspension-type gels containing 1.5% this compound using various ointment bases. farma.com.ro These formulations are designed for topical or mucosal application.

Preparation: Six different gel formulations have been prepared using three types of ointment bases, each with either glycerol or propylene glycol as a wetting and permeation-enhancing agent. farma.com.ro

Hydroxypropyl cellulose (HPC-H) base: HPC-H (4%) was wetted with glycerol or propylene glycol, and water was added to form the gel base. This compound was then dispersed into this matrix. farma.com.ro

Polyethylene glycol (PEG) modified base: This base was prepared by fluidizing cetylic alcohol, PEG 4000, and PEG 300 on a water bath before adding the wetting agent and heated water. farma.com.ro

Hydrated cetylic alcohol base: Cetylic alcohol, lanoline, and vaseline were fluidized, then hydrated with heated water containing triethanolamine to form the gel base. farma.com.ro

Physico-Chemical Characterization: The prepared gels were characterized for several key parameters:

Aspect and Homogeneity: Gels were visually inspected for their appearance, clarity, and consistency.

pH: The pH of the gel formulations is a critical parameter for skin compatibility.

Rheological Behaviour and Viscosity: The flow properties of the gels were studied to understand their structure and performance upon application. The HPC-H based gels exhibited plastic behavior. The PEG-based formulas were found to be rheopectic, while the hydrated cetylic alcohol bases showed thixotropic behavior. It was generally observed that formulations containing propylene glycol had higher viscosity values.

| Gel Base | Wetting Agent | Rheological Behaviour | Reference |

|---|---|---|---|

| 4% Hydroxypropyl cellulose (HPC-H) | Glycerol / Propylene Glycol | Plastic | farma.com.ro |

| Polyethylene Glycol (PEG) Modified | Glycerol / Propylene Glycol | Rheopectic | farma.com.ro |

| Hydrated Cetylic Alcohol | Glycerol / Propylene Glycol | Thixotropic | farma.com.ro |

Rheological Behavior of Gel Formulations (e.g., Plastic, Rheopectic, Thixotropic Behavior)

The rheological character of gel formulations is a critical factor in their pharmaceutical applicability, influencing spreadability, retention at the site of application, and drug release. Studies on various suspension-type gels containing 1.5% this compound have revealed a range of rheological behaviors dependent on the ointment base employed. researchgate.net

Formulations utilizing a 4% hydroxypropyl cellulose (HPC-H) base exhibit plastic behavior, characterized by the presence of a yield value. researchgate.net This means the formulation remains as a solid-like material until a sufficient shear stress is applied, at which point it begins to flow. This property is advantageous for topical applications, preventing the product from dripping upon application. researchgate.net

Gels formulated with a modified polyethylene glycol (PEG) base demonstrate rheopectic behavior. Rheopecty is a phenomenon where viscosity increases with the duration of applied stress. In these specific formulations, the inclusion of propylene glycol was noted to generate a higher degree of thixotropy. researchgate.net

In contrast, formulations prepared with a hydrated cetylic alcohol base display thixotropic behavior when glycerol is used as the wetting agent. researchgate.net Thixotropy is a time-dependent shear-thinning property; the gel becomes less viscous when agitated or stressed and returns to its original state upon rest. wikipedia.org When propylene glycol is substituted for glycerol in the hydrated cetylic alcohol base, the gel exhibits a combined thixotropic-antithixotropic behavior. researchgate.netresearchgate.net Generally, the inclusion of propylene glycol as the wetting agent results in higher viscosity values across the tested gel formulations. researchgate.net

These distinct rheological profiles underscore the significant influence of the gelling agent and excipients on the physical properties of this compound gels. researchgate.net

In Vitro Release Kinetics and Mechanistic Modeling from Gels (e.g., Zero-Order, First-Order, Higuchi, Peppas Models)

The release kinetics of this compound from various topical gel formulations have been systematically evaluated to understand the mechanism of drug delivery. In one such study, six different suspension-type ointments containing 1.5% this compound were prepared using different bases: hydroxypropyl cellulose H (HPC-H), a modified polyethylene glycol (PEG) base, and a hydrated cetylic ointment base. researchgate.net The in vitro release of the active compound was assessed using an Enhancer cell with a semi-permeable cellophane membrane. researchgate.net

To elucidate the release mechanism, the experimental data were fitted to four kinetic models: zero-order, first-order, Higuchi, and Peppas models. researchgate.net The analysis revealed that the drug release mechanism was highly dependent on the formulation's vehicle. researchgate.net

The formulations that utilized HPC-H and PEG 300-4000 as the vehicle (Formulas F1-F4) were best described by the first-order kinetic model. researchgate.net This model suggests that the rate of drug release is dependent on the concentration of this compound remaining in the gel. researchgate.netresearchgate.net

Conversely, the formulations based on cetylic alcohol (Formulas F5-F6) showed the best fit with the Higuchi model. researchgate.net The Higuchi model indicates that the drug release is governed by a diffusion-controlled process, where the amount of drug released is proportional to the square root of time. bmrat.org This implies that the drug diffuses through the matrix of the gel base before being released. researchgate.netbmrat.org

Interestingly, the study found no significant differences in release kinetics between formulations that used the same polymer base but different wetting agents (glycerol vs. propylene glycol), suggesting that the wetting agent does not substantially influence the structural properties of the polymers that govern drug release. researchgate.net

The table below summarizes the best-fit kinetic models for the different gel formulations.

| Formulation Base | Best-Fit Release Model |

| Hydroxypropyl cellulose H (HPC-H) | First-Order |

| Polyethylene Glycol (PEG) 300-4000 | First-Order |

| Hydrated Cetylic Ointment | Higuchi |

Evaluation of Antifungal Efficacy of Formulated Gels against Candida spp. (including resistant clinical isolates)

This compound has demonstrated significant antifungal activity against a variety of clinical isolates of Candida species, including strains that show resistance to other commonly used antifungal agents. researchgate.netfarma.com.ro The minimum inhibitory concentration (MIC) values for this compound have been reported to be in the range of 0.125 to 32 μg/ml. farma.com.ro

The efficacy of gel-formulated this compound (1.5%) has been confirmed through in vitro testing. farma.com.ro In studies using various gel bases, the formulations produced significant zones of inhibition against different Candida species. The diameters of these inhibition zones typically range from 20 to 34 mm, varying with the specific Candida strain being tested. farma.com.ro Despite the differences in the composition of the gel bases, research has shown that there are no statistically significant differences in the antifungal activity among the various tested formulations, indicating a similar diffusion of this compound from the gels into the agar. farma.com.ro

The antifungal activity of the formulated gels correlates well with the MIC values of the pure this compound substance against the same strains. farma.com.ro This suggests that the formulation process does not impede the inherent antifungal properties of the active compound.

The table below presents the diameters of inhibition areas produced by 1.5% this compound gels against several Candida species.

| Candida Strain | Diameter of Inhibition Area (mm) |

| C. albicans ATCC 10231 | 34 |

| C. albicans 124 | 33 |

| C. albicans 14 | 30 |

| C. albicans 88 | 32 |

| C. krusei 106 | 27 |

| C. krusei 5 | 22 |

| C. kefyr 16 | 20 |

| C. glabrata 15 | 21 |

| C. tropicalis 155 | 32 |

Bioadhesive Drug Delivery Systems

Formulation and Preparation of Bioadhesive Oromucosal Tablets

Bioadhesive oromucosal tablets represent an advanced drug delivery system designed to prolong the residence time of a formulation at a specific site of action, such as the oral cavity. Research has focused on the development of 1.5% this compound bioadhesive tablets for potential oromucosal applications. farmaciajournal.comresearchgate.net

The formulation of these tablets involves the use of hydrophilic polymers known for their bioadhesive properties. farmaciajournal.com Eight distinct formulations have been studied, utilizing reticulated polymers of acrylic acid (Carbopol in various grades: C 71, C 974, and C 934) and hydroxypropyl cellulose (HPC-H). farmaciajournal.comresearchgate.net In these initial formulations (F1-F4), the matrix-forming polymer constituted 20% of the tablet's composition. researchgate.net

To potentially enhance the bioadhesive characteristics, a second set of four formulations (F5-F8) was prepared, mirroring the first set but with the addition of 6-10% chitosan (CHT), a natural polymer with well-documented bioadhesive properties. farmaciajournal.comresearchgate.net The tablets were manufactured using a direct compression process. farmaciajournal.com It was noted that formulations containing Carbopol 974, Carbopol 934, and those incorporating chitosan required the addition of lubricants to improve the flow properties of the powder mixture before compression. farmaciajournal.comresearchgate.net

The table below outlines the composition of the polymer components in the studied bioadhesive tablet formulations.

| Formulation | Primary Polymer (20%) | Chitosan (CHT) Content |

| F1 | Carbopol 71 | None |

| F2 | Carbopol 974 | None |

| F3 | Carbopol 934 | None |

| F4 | HPC-H | 6-10% |

| F5 | Carbopol 71 | 6-10% |

| F6 | Carbopol 974 | 6-10% |

| F7 | Carbopol 934 | 6-10% |

| F8 | HPC-H | 6-10% |

Influence of Polymeric Excipients on Pharmaco-Technological Characteristics (e.g., Swelling Degree, Absorption Capacity)

The choice of polymeric excipients in bioadhesive tablets profoundly influences their pharmaco-technological properties, particularly the swelling degree, which is critical for both mucoadhesion and drug release. farmaciajournal.com The water absorption capacity of this compound oromucosal tablets has been shown to be directly dependent on the type and properties of the polymer used in the formulation. researchgate.net

Studies comparing different grades of Carbopol and hydroxypropyl cellulose (HPC-H) revealed a distinct hierarchy in their swelling capacity. The swelling degree for formulations without chitosan decreased in the following order: Carbopol 974 (F2) > Carbopol 934 (F3) > HPC-H (F4) > Carbopol 71 (F1). farmaciajournal.comresearchgate.net This difference is attributed to the varying levels of crosslinking within the Carbopol polymers. Carbopol 974 and 934, having a high level of crosslinking, absorbed a greater quantity of water through channels formed between the hydrated polymeric chains, resulting in the highest swelling degree. researchgate.net In contrast, Carbopol 71, which has a reduced level of crosslinking, exhibited the lowest swelling degree. farmaciajournal.comresearchgate.net HPC-H showed an intermediate capacity for water absorption with a slower initial swelling rate compared to the highly crosslinked Carbopol formulations. farmaciajournal.com

Ecological Impact and Non Target Organism Interactions

Effects on Beneficial Fungal Microorganisms

Impact on Arbuscular Mycorrhizal Fungi (e.g., Glomus irregulare) Development

Arbuscular mycorrhizal fungi (AMF) are crucial for plant health, aiding in nutrient uptake and stress tolerance. Research has shown that propiconazole (B1679638) can significantly hinder the development of the beneficial AMF Glomus irregulare (also known as Rhizophagus irregularis).

Studies using in-vitro monoxenic cultures have demonstrated a dose-dependent inhibitory effect of propiconazole on various stages of the AMF life cycle. uclouvain.benih.govresearchgate.net

Spore Germination: At a concentration of 2 mg/L, propiconazole drastically decreases spore germination. researchgate.net While a maximum germination rate of 92% was observed in control conditions after 15 days, it was reduced to only 58% in the presence of the fungicide. researchgate.net

Germinative Hyphal Length: The elongation of the germ tube is significantly reduced by propiconazole, even at a low concentration of 0.02 mg/L. uclouvain.be

Root Colonization: The ability of G. irregulare to colonize host roots is impaired by the fungicide. Total colonization, which reached 75% in untreated controls, was significantly lower in the presence of propiconazole. researchgate.net

Extraradical Hyphal Growth and Sporulation: The growth of the external hyphal network, essential for nutrient absorption from the soil, is severely restricted. In the absence of propiconazole, the hyphal length can reach over 860 cm. However, at concentrations of 0.2 mg/L and 2 mg/L, the length was reduced to 397 cm and 118 cm, respectively. uclouvain.beresearchgate.net Fungal sporulation also shows a significant decrease starting from a concentration of 0.2 mg/L. uclouvain.be

Table 1: Effect of Propiconazole on Glomus irregulare Development

| Parameter | Propiconazole Concentration (mg/L) | Observation |

|---|---|---|

| Spore Germination | 2 | 37% reduction compared to control. researchgate.net |

| Germ Tube Length | 0.02 | Significant reduction observed. uclouvain.be |

| Extraradical Hyphae | 0.2 | Length reduced to 397 cm (from >860 cm in control). uclouvain.be |

| Extraradical Hyphae | 2 | Length reduced to 118 cm (from >860 cm in control). uclouvain.be |

| Sporulation | 0.2 | Significant decrease observed. uclouvain.be |

This drastic reduction across all developmental stages indicates that propiconazole can disrupt the establishment and function of this vital plant-microbe symbiosis. nih.gov

Perturbations in Sterol Metabolism in Non-target Fungi

Propiconazole's primary mode of action is the inhibition of the C14-demethylase enzyme, which is critical in the sterol biosynthesis pathway. uclouvain.be This mechanism is not specific to pathogenic fungi and also affects non-target beneficial fungi like G. irregulare. bohrium.com

Inhibition of this enzyme disrupts the production of essential sterols, such as 24-methylcholesterol and 24-ethylcholesterol, which are vital components of fungal cell membranes. nih.govbohrium.com Research provides direct evidence that propiconazole exposure leads to a significant decrease in these end-product sterols in G. irregulare. bohrium.comresearchgate.net Concurrently, there is an accumulation of sterol precursors, specifically 24-methylenedihydrolanosterol. nih.govbohrium.comresearchgate.net This accumulation, combined with the lack of functional sterols, compromises the integrity and function of the fungal membranes, leading to the observed inhibition of growth and development. uclouvain.benih.gov These findings confirm that propiconazole impacts the sterol metabolism of G. irregulare in a manner similar to its effect on target phytopathogenic fungi. bohrium.comresearchgate.net

Broader Ecosystem Function Impact

Long-Term Consequences for Soil Health, Quality, and Function

Studies have shown that propiconazole significantly alters the distribution and diversity of both bacterial and fungal communities in the soil. nih.govresearchgate.net For instance, its application can lead to an increase in the relative abundance of Proteobacteria and Planctomycetota, while decreasing Acidobacteria. nih.gov Among fungal communities, an increase in Ascomycota and Basidiomycota and a reduction in Mortierellomycota have been observed. nih.govresearchgate.net Such shifts in microbial composition can have long-term negative impacts on soil fertility and functionality. researchgate.net

Effects on Microbial Activities Essential for Ecosystem Services (e.g., Denitrification)

Microbial processes are fundamental to ecosystem services, including nutrient cycling. Denitrification, a key step in the nitrogen cycle where nitrate (B79036) is converted back to nitrogen gas, can be negatively impacted by propiconazole.

Laboratory experiments monitoring microbial communities from nitrate-contaminated groundwater have shown that propiconazole can inhibit denitrification. frontiersin.org At concentrations of 2 µg/L and 10 µg/L, propiconazole inhibited denitrification by 29–38%. frontiersin.org The primary impact was observed on the reduction of nitrate to nitrite (B80452), the initial step in the denitrification process. frontiersin.org At a concentration of 10 µg/L, propiconazole was also found to partially inhibit acetate (B1210297) uptake and lead to a decrease in microbial biomass, further hampering the process. frontiersin.org This inhibition of essential microbial activities highlights the potential for propiconazole to disrupt critical ecosystem services like nutrient cycling in groundwater and soil environments. frontiersin.org

Table 2: Effect of Propiconazole on Denitrification

| Propiconazole Concentration | Inhibition Rate | Affected Step | Additional Effects |

|---|---|---|---|

| 2 µg/L | 29–38% | Nitrate to Nitrite Reduction | - |

| 10 µg/L | 29–38% | Nitrate to Nitrite Reduction | Partial inhibition of acetate uptake, decrease in microbial biomass. |

Data sourced from a study on groundwater microbial communities. frontiersin.org

Environmental Considerations in Wood Preservation Applications